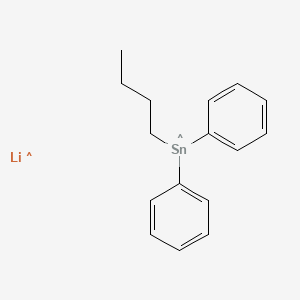![molecular formula C24H33N3O5Si B12587358 N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N'-[3-(triethoxysilyl)propyl]urea CAS No. 873682-44-1](/img/structure/B12587358.png)
N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N'-[3-(triethoxysilyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of an isocyanate group and a triethoxysilyl group, which confer unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its ability to form strong bonds with different substrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of an amine with an isocyanate. One common method is the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. Although this method is not environmentally friendly, it is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate, phosgene, and various reducing agents. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ureas.
Aplicaciones Científicas De Investigación
N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and interactions due to its ability to form strong bonds with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug delivery and targeting.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea involves the formation of strong covalent bonds with various substrates. The isocyanate group reacts with nucleophiles, such as amines and alcohols, to form stable urea and urethane linkages. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions contribute to the compound’s ability to form strong and durable bonds with different materials .
Comparación Con Compuestos Similares
Similar Compounds
Methylene diphenyl diisocyanate (MDI): An aromatic diisocyanate used in the production of polyurethanes.
Toluene diisocyanate (TDI): Another diisocyanate commonly used in the manufacture of flexible polyurethane foams.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of coatings and adhesives.
Uniqueness
N-{2-[(2-Isocyanatophenyl)methyl]phenyl}-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of both isocyanate and triethoxysilyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows the compound to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile for different applications .
Propiedades
Número CAS |
873682-44-1 |
|---|---|
Fórmula molecular |
C24H33N3O5Si |
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
1-[2-[(2-isocyanatophenyl)methyl]phenyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C24H33N3O5Si/c1-4-30-33(31-5-2,32-6-3)17-11-16-25-24(29)27-23-15-10-8-13-21(23)18-20-12-7-9-14-22(20)26-19-28/h7-10,12-15H,4-6,11,16-18H2,1-3H3,(H2,25,27,29) |
Clave InChI |
XPESRKJVFRYTIY-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)NC1=CC=CC=C1CC2=CC=CC=C2N=C=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;sulfuric acid](/img/structure/B12587278.png)
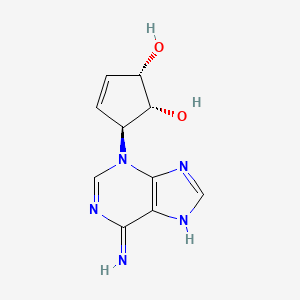
![3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12587286.png)
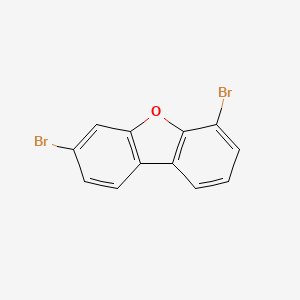
![5-chloro-13-(4-chlorophenyl)-16-thia-2,9,11,14-tetrazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),4,6,9,12,14-heptaene](/img/structure/B12587302.png)
![2-[(2S)-1-([1,1'-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole](/img/structure/B12587303.png)
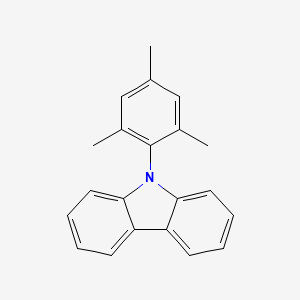
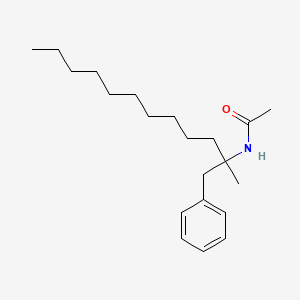
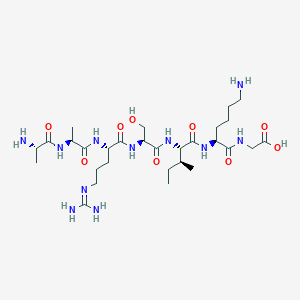
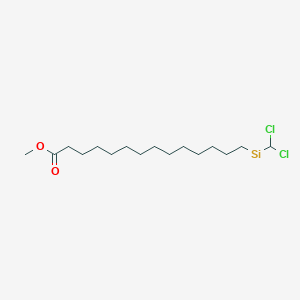
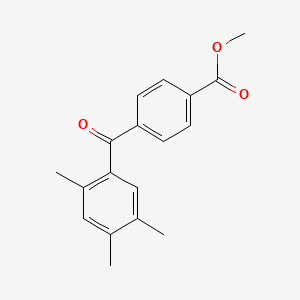
![Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-](/img/structure/B12587350.png)
